1-(4-Methoxyphenyl)-3-piperidinecarboxylic acid

描述

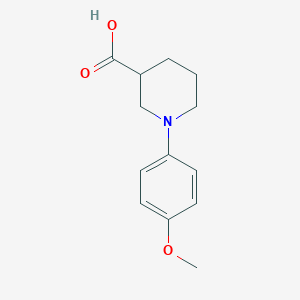

1-(4-Methoxyphenyl)-3-piperidinecarboxylic acid is a piperidinecarboxylic acid derivative featuring a 4-methoxyphenyl substituent at the 1-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural similarity to γ-aminobutyric acid (GABA) transporter inhibitors, which modulate synaptic GABA levels and influence neurological functions such as seizure control and neurotransmitter regulation .

属性

IUPAC Name |

1-(4-methoxyphenyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-17-12-6-4-11(5-7-12)14-8-2-3-10(9-14)13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIPFJSFUOANAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Medicinal Chemistry

Pharmacological Properties:

1-(4-Methoxyphenyl)-3-piperidinecarboxylic acid has been investigated for its pharmacological potential, particularly as a modulator of muscarinic acetylcholine receptors (mAChRs). Research indicates that compounds with similar structures can act as positive allosteric modulators (PAMs) for specific mAChR subtypes, which are critical in various neurological functions and disorders .

Case Study:

In a study focusing on the M5 mAChR subtype, derivatives of this compound were synthesized and evaluated for their potency and selectivity. The results demonstrated that modifications to the piperidine core could enhance receptor affinity and selectivity, highlighting the compound’s potential in treating cognitive disorders associated with mAChR dysfunction .

Antimicrobial Activity

Biological Applications:

The compound has shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the methoxy group is believed to enhance its lipophilicity, facilitating better membrane penetration and increased antibacterial efficacy .

Data Table: Antimicrobial Efficacy

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Synthesis of Complex Molecules

Synthetic Applications:

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the construction of more complex molecules through various chemical reactions such as nucleophilic substitutions and cyclizations. This versatility makes it an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Example:

A recent study outlined a multi-step synthetic route involving the reaction of piperidine derivatives with substituted phenyl groups to yield novel compounds with enhanced biological activities .

Material Sciences

Industrial Applications:

In material sciences, derivatives of this compound are being explored for their potential use in developing dyes and pigments due to their stability and reactivity profiles. The incorporation of this compound into polymer matrices has shown to improve mechanical properties and thermal stability.

Research Findings:

Experimental data indicate that incorporating piperidine derivatives into polymer composites enhances their thermal degradation temperature by approximately 20%, making them suitable for high-performance applications .

作用机制

The mechanism by which 1-(4-Methoxyphenyl)-3-piperidinecarboxylic acid exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact molecular pathways involved depend on the specific application, but generally, it interacts with biological systems to modulate physiological responses.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidinecarboxylic Acid Backbone

SKF 89976A (1-(4,4-Diphenyl-3-butenyl)-3-piperidinecarboxylic acid)

- Structure : Contains a lipophilic 4,4-diphenyl-3-butenyl substituent.

- Activity : Selective inhibitor of GABA transporter 1 (GAT-1), with higher potency and lipophilicity than the parent 3-piperidinecarboxylic acid .

- Application : Used to study tonic GABAergic inhibition in basal ganglia circuits .

SNAP 5114 (1-[2-[Tris(4-methoxyphenyl)methoxy]ethyl]-(S)-3-piperidinecarboxylic acid)

- Structure : Features a tris(4-methoxyphenyl)methoxyethyl group, enhancing selectivity for GAT-3 over GAT-1 .

- Activity : Semi-selective GAT-3 inhibitor; modulates thalamocortical signaling and glial GABA uptake .

- Application : Critical for differentiating GAT-3-specific effects in neurophysiological studies .

Tiagabine (1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid)

- Structure : Includes a bis(3-methyl-2-thienyl) substituent, increasing anticonvulsant activity .

- Activity : Clinically approved GAT-1 inhibitor for epilepsy treatment.

- Key Difference : The thienyl groups enhance binding affinity to GAT-1, unlike the methoxyphenyl group in the target compound .

1-(4-Nitrophenyl)-3-piperidinecarboxylic Acid

- Structure : Substituted with an electron-withdrawing nitro group instead of methoxy.

Comparative Data Table

*Note: The target compound’s specificity for GAT subtypes requires further characterization.

Key Research Findings

- Substituent Impact : Lipophilic groups (e.g., diphenyl in SKF 89976A) enhance GABA transporter inhibition potency and central nervous system penetration compared to polar substituents .

- Selectivity : SNAP 5114’s tris(4-methoxyphenyl) group confers GAT-3 selectivity, whereas Tiagabine’s thienyl groups favor GAT-1 .

- Therapeutic Potential: The 4-methoxyphenyl group in the target compound may balance lipophilicity and selectivity, but clinical applications remain unexplored compared to Tiagabine .

生物活性

1-(4-Methoxyphenyl)-3-piperidinecarboxylic acid, a compound with significant pharmacological potential, has been the subject of various studies aimed at elucidating its biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a methoxyphenyl group and a carboxylic acid moiety. Its structure can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, both Gram-positive and Gram-negative. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes essential for bacterial growth.

Anticancer Properties

Recent investigations have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through several pathways:

- Cell Cycle Arrest : The compound disrupts the G0/G1 phase of the cell cycle, leading to reduced proliferation in cancer cells such as HepG2 and HT-29 .

- Apoptotic Pathways : It activates caspase-dependent pathways, which are critical for programmed cell death. This was observed through increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

The biological activity of this compound is mediated through several mechanisms:

- GABA Transport Inhibition : The compound acts on GABA transporters (GAT-1 and GAT-3), which play a role in neurotransmission. Inhibition of these transporters can enhance GABAergic signaling, potentially influencing mood and anxiety disorders .

- Oxidative Stress Induction : It may also increase oxidative stress within cells, contributing to its anticancer effects by promoting apoptosis in malignant cells .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition zones against both Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings.

Study 2: Anticancer Activity in vitro

In vitro assays demonstrated that treatment with this compound at concentrations ranging from 50 µM to 150 µM resulted in a dose-dependent reduction in cell viability in HT-29 colon carcinoma cells. Flow cytometry analysis revealed increased apoptosis rates compared to control groups .

Comparative Analysis

| Property/Activity | This compound | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Other piperidine derivatives |

| Anticancer Activity | Induces apoptosis in cancer cell lines | Quinoline derivatives |

| Mechanism of Action | GABA transporter inhibition, oxidative stress | Varies by structure |

常见问题

Q. What are the recommended synthetic routes for 1-(4-Methoxyphenyl)-3-piperidinecarboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step routes, including:

- Condensation reactions : Reacting substituted benzaldehydes with aminopyridine derivatives, followed by cyclization (e.g., using palladium catalysts in DMF or toluene) .

- Functional group modifications : Introducing the methoxyphenyl group via alkylation or coupling reactions under inert atmospheres.

- Optimization : Catalysts (e.g., Pd/Cu), solvent polarity, and temperature critically impact yield and purity. For example, high-purity batches (>95%) require gradient elution chromatography .

Q. How can the stereochemical configuration of this compound be confirmed, and what analytical techniques are most reliable?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases.

- X-ray crystallography : Provides definitive stereochemical assignment by analyzing crystal lattice interactions .

- NMR spectroscopy : NOESY/ROESY experiments detect spatial proximity of protons to confirm axial/equatorial substituents .

Advanced Research Questions

Q. What are the implications of substituent variations on the pharmacological activity of this compound derivatives in GABAergic systems?

- Methodological Answer :

- Diaryl substituents : Derivatives with lipophilic groups (e.g., 3,3-diphenylpropyloxy) enhance GABA transporter (GAT-1) inhibition potency by increasing blood-brain barrier permeability. For example, (R)-1-[2-(3,3-diphenylpropyloxy)ethyl]-3-piperidinecarboxylic acid shows IC₅₀ values <100 nM in rat synaptosomes .

- Electronegative centers : Introducing oxygen or nitrogen in the linker region improves binding affinity to GAT-1 by mimicking endogenous GABA’s carboxylate group .

Q. How do contradictory findings regarding the efficacy of this compound in different neuronal models inform target validation strategies?

- Methodological Answer :

- Species-specific responses : In primates, GAT-1 inhibitors (e.g., SKF 89976A) reduce pallidal neuron firing rates, whereas in rats, GAT-3 inhibition (via SNAP 5114) amplifies inhibitory postsynaptic currents (IPSCs). This suggests divergent transporter localization (axonal vs. glial) across species .

- Experimental design adjustments : Validate targets using cross-species electrophysiology (patch-clamp in rat GP slices vs. primate microelectrode recordings) and knockout models to isolate transporter subtypes .

Q. How can researchers resolve discrepancies in reported metabolic stability of this compound derivatives?

- Methodological Answer :

- In vitro assays : Compare liver microsome stability (human vs. rodent) with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

- Isotopic labeling : Use ¹⁴C-labeled compounds to track metabolite formation via LC-MS/MS, identifying hydrolysis-prone ester groups .

Data Contradiction Analysis

Q. Why do some studies report anticonvulsant activity for this compound while others show limited efficacy?

- Methodological Answer :

- Dose dependency : Efficacy in DMCM-induced seizure models (ED₅₀ ~10 mg/kg) requires optimal brain penetration, which varies with logP values (target: 2–3) .

- Model limitations : Differences in seizure induction methods (e.g., pentylenetetrazol vs. DMCM) may affect GABAergic pathway engagement .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and fume hoods due to skin/eye irritation risks (H315/H319) .

- First aid : Immediate rinsing with water for eye exposure and activated charcoal administration for ingestion (H302) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。